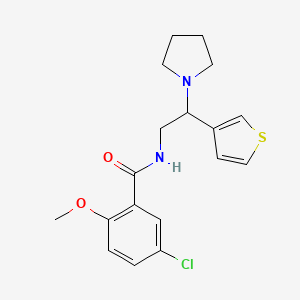
5-chloro-2-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H21ClN2O2S and its molecular weight is 364.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Chloro-2-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H16ClN2O2S
- Molecular Weight : 300.79 g/mol
- SMILES Notation : COC1=CC=C(C=C1C(NCC#C)=O)Cl
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
- Receptors : The compound could modulate receptor activity, particularly those involved in pain and inflammation signaling.
- Cellular Pathways : It may influence pathways related to cell proliferation and apoptosis, potentially making it a candidate for cancer therapy.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound showed significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.38 | Induction of apoptosis via p53 pathway |
| MEL-8 | 12.41 | Inhibition of cell proliferation |
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory properties. It may act by inhibiting the production of pro-inflammatory cytokines or by blocking the COX enzyme pathway.
Case Studies
-
Study on MCF-7 Cells :
- Researchers evaluated the effects of the compound on MCF-7 cells and found that it increased levels of p53 and activated caspase pathways, indicating its role in promoting apoptosis.
- Flow cytometry analysis confirmed that treatment led to a dose-dependent increase in apoptotic cells.
-
Study on Melanoma Cells :
- In another study involving MEL-8 cells, the compound demonstrated a significant reduction in cell viability, reinforcing its potential as an anticancer agent.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c1-23-17-5-4-14(19)10-15(17)18(22)20-11-16(13-6-9-24-12-13)21-7-2-3-8-21/h4-6,9-10,12,16H,2-3,7-8,11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLHWHGQHLJXQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CSC=C2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














